molecular formula C9H16O2 B2946061 {2-Oxaspiro[4.4]nonan-3-yl}methanol CAS No. 2059970-64-6

{2-Oxaspiro[4.4]nonan-3-yl}methanol

Cat. No. B2946061
CAS RN: 2059970-64-6
M. Wt: 156.225
InChI Key: XDXPWCOLRNYNOS-UHFFFAOYSA-N
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Description

“{2-Oxaspiro[4.4]nonan-3-yl}methanol” is a chemical compound with the IUPAC name (2-oxaspiro [4.4]nonan-3-yl)methanamine . It has a molecular weight of 155.24 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “{2-Oxaspiro[4.4]nonan-3-yl}methanol” is 1S/C9H17NO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7,10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“{2-Oxaspiro[4.4]nonan-3-yl}methanol” is a liquid at room temperature . It has a molecular weight of 155.24 .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

As for future directions, it’s hard to say without more specific information about the context in which “{2-Oxaspiro[4.4]nonan-3-yl}methanol” is being used or studied. It could potentially be used in pharmaceutical testing , but more research would be needed to confirm this.

Mechanism of Action

Target of Action

The primary targets of {2-Oxaspiro[4.4]nonan-3-yl}methanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by {2-Oxaspiro[4.4]nonan-3-yl}methanol are currently unknown . Understanding the compound’s targets and mode of action will help to elucidate the pathways it affects and their downstream effects.

properties

IUPAC Name

2-oxaspiro[4.4]nonan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPWCOLRNYNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Oxaspiro[4.4]nonan-3-yl}methanol

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